molecular formula C9H12S B1607114 3-Phenylpropane-1-thiol CAS No. 24734-68-7

3-Phenylpropane-1-thiol

Cat. No.: B1607114
CAS No.: 24734-68-7
M. Wt: 152.26 g/mol
InChI Key: IUSDGVJFDZRIBR-UHFFFAOYSA-N
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Description

3-Phenylpropane-1-thiol, also known as 3-phenyl-1-propanethiol, is an organic compound with the molecular formula C9H12S. It is characterized by a thiol group (-SH) attached to a three-carbon chain, which is further connected to a phenyl group. This compound is known for its distinct sulfurous odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpropane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropyl bromide with thiourea, followed by hydrolysis to yield the desired thiol. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetone.

Industrial Production Methods: On an industrial scale, this compound can be produced using similar synthetic routes but optimized for large-scale production. This may involve continuous flow reactors and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpropane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reactions often occur in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Disulfides (e.g., 3,3’-dithiobis(phenylpropane)) or sulfonic acids.

    Reduction: Thiols (e.g., regeneration of this compound from disulfides).

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

3-Phenylpropane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research explores its use in drug development, particularly in designing thiol-containing drugs.

    Industry: It is used in the production of polymers, resins, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 3-Phenylpropane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity is crucial in its role as a ligand in metal complexes and in biological systems where it can interact with proteins and enzymes. The thiol group can undergo oxidation-reduction reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

    2-Phenylethanethiol: Similar structure but with a two-carbon chain.

    4-Phenylbutane-1-thiol: Similar structure but with a four-carbon chain.

    Benzyl mercaptan: Contains a thiol group directly attached to a benzene ring.

Uniqueness: 3-Phenylpropane-1-thiol is unique due to its specific three-carbon chain length, which influences its reactivity and physical properties. This makes it distinct in its applications and interactions compared to other thiol compounds with different chain lengths.

Properties

IUPAC Name

3-phenylpropane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSDGVJFDZRIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179464
Record name 3-Phenylpropane-1-thiol
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Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24734-68-7
Record name Benzenepropanethiol
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Record name Benzenepropanethiol
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Record name 3-Phenylpropane-1-thiol
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Record name 3-phenylpropane-1-thiol
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Record name BENZENEPROPANETHIOL
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Synthesis routes and methods

Procedure details

To a solution of 3-phenylpropylbromide (1.08 g) in ethanol (8 ml) was added sodium hydrosulfide (0.871 g), and the mixture was stirred at room temperature for 20 hr. Water was added to the reaction mixture, extracted with diethyl ether, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give 3-phenylpropanethiol. To a solution of the obtained 3-phenylpropanethiol in dioxane (15 ml) were added compound 227-1 (500 mg), diisopropylamine (0.327 ml), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (27 mg) And tris(dibenzylideneacetone)palladium(0)-chloroform adduct (24 mg), and the mixture was stirred at 120° C. for 2 days. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give a mixture of (2,2-dimethyl-5-{2-[4-(3-phenylpropylthio)-3-trifluoromethylphenyl]ethyl}-1,3-dioxan-5-yl)carbamic acid t-butyl ester and a starting material (Compound 227-1). Again, 3-phenylpropanethiol in the same amount as the above was prepared, and the above-mentioned operation was repeated using the mixture of (2,2-dimethyl-5-{2-[4-(3-phenylpropylthio)-3-trifluoromethylphenyl]ethyl}-1,3-dioxan-5-yl)carbamic acid t-butyl ester and the starting material obtained above instead of compound 227-1 to give (2,2-dimethyl-5-{2-[4-(3-phenylpropylthio)-3-trifluoromethylphenyl]ethyl}-1,3-dioxan-5-yl)carbamic acid t-butyl ester as a pale-yellow oil. The pale-yellow oil was dissolved in ethanol (15 ml), concentrated hydrochloric acid (1.5 ml) was added, and the mixture was stirred at 80° C. for 1 hr. The reaction mixture was concentrated, the residue was washed with diethyl ether to give a pale-yellow solid. The pale-yellow solid was purified by HPLC, the obtained residue was converted to hydrochloride by adding hydrogen chloride containing ether (1 mol/l, 15 ml), and the precipitate was collected by filtration and dried to give the object product (90 mg) as a white powder.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0.871 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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